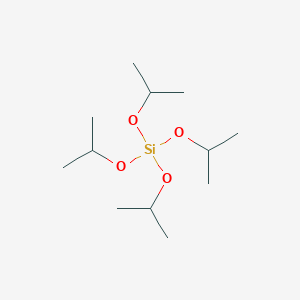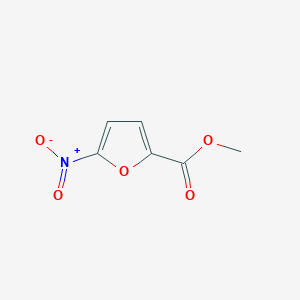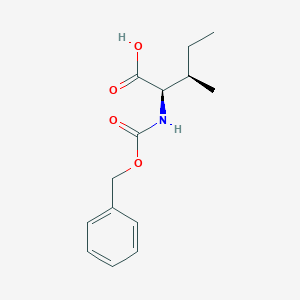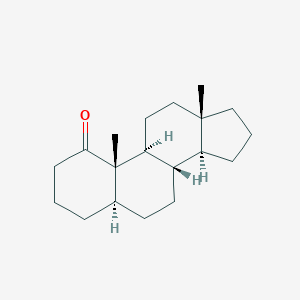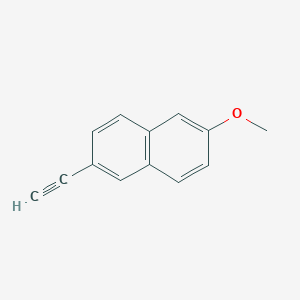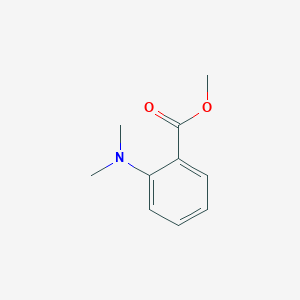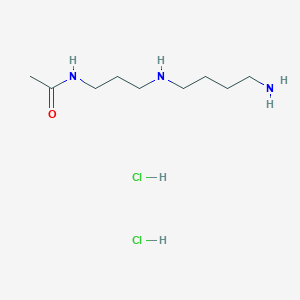
N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐
描述
Synthesis Analysis
The synthesis of acetamide derivatives can involve multiple steps, including indolization, amidification, and reactions with different amines. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions followed by amidification with 4-aminopyridine . Similarly, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines led to the formation of angular heterocyclic compounds . These methods could potentially be adapted for the synthesis of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was elucidated using X-ray crystallography and supported by DFT calculations . The structure of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride would likely be analyzed using similar methods to determine its conformation and electronic properties.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, forming new compounds with different functional groups. The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines resulted in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . Understanding these reactions can help predict the reactivity of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen substituents and hydrogen bonding interactions can affect the compound's crystalline structure and intermolecular interactions . The properties of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride would need to be empirically determined to understand its behavior in various environments.
Relevant Case Studies
While the provided papers do not include case studies on N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, they do report on the biological activities of similar compounds. For instance, certain N-arylacetamides have been identified as potent antiallergic agents , and others have been evaluated as kappa-opioid agonists with analgesic effects . These studies suggest that N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride could also have potential therapeutic applications, which would be worth investigating in future research.
科学研究应用
1. 癌症的生化标记物
Abdel-monem & Ohno (1977)的研究发现在人类尿液中存在N-(3-((4-氨基丁基)氨基)丙基)乙酰胺等相关化合物。其衍生物的比例在癌症患者和正常人之间存在显著差异,表明其有潜力作为癌症的生化标记物(Abdel-monem & Ohno, 1977)。
2. 潜在的杀虫剂
Olszewska, Tarasiuk, & Pikus (2009)表征了新的N-(ω-羟基烷基)-4-氯苯氧乙酰胺衍生物,其结构与N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐相似。这些化合物被发现具有潜在的杀虫剂作用,表明可能在害虫控制中应用(Olszewska, Tarasiuk, & Pikus, 2009)。
3. 抗惊厥活性
King等人(2011)研究了与N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐结构相关的主要氨基酸衍生物(PAADs)。他们发现这些化合物在动物模型中表现出强大的抗惊厥活性,暗示在癫痫治疗中可能有应用(King et al., 2011)。
4. 有机物分析
Lu & Giese (2000)合成了与N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐结构相关的化合物,并将其用作耦合到各种有机物分析的试剂。这表明其在微量有机分析领域的潜在应用(Lu & Giese, 2000)。
5. 抗微生物活性
Mistry, Desai, & Intwala (2009)合成了与N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐结构相关的衍生物,并对其针对不同微生物的抗微生物活性进行了筛选,暗示其可能用于开发抗微生物剂(Mistry, Desai, & Intwala, 2009)。
6. 制药中间体的合成
Cutrone等人(2017)探索了使用类似于N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐的衍生物形成超分子组装体。这些组装体在药物传递或组织再生等生物医学领域具有潜在应用(Cutrone et al., 2017)。
7. 化学中间体的绿色合成
Zhang (2008)利用与N-(3-((4-氨基丁基)氨基)丙基)乙酰胺二盐酸盐相关的化合物在染料生产中进行了化学中间体的绿色合成,表明其在环保制造过程中的潜在应用(Zhang, 2008)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride | |
CAS RN |
34450-16-3 | |
| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)
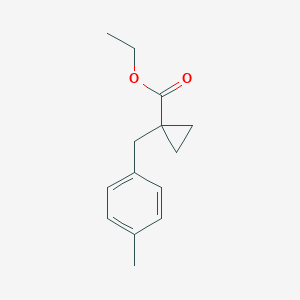
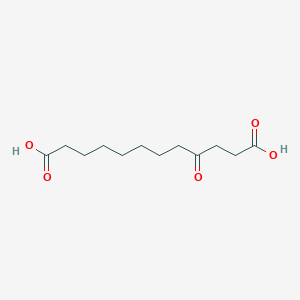
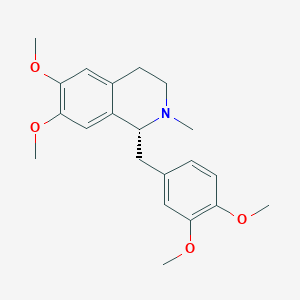
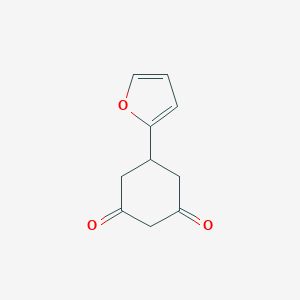
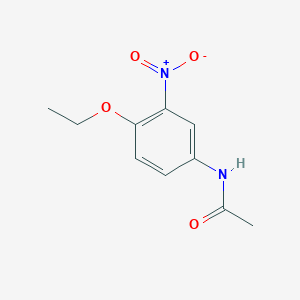
![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)
